

# "2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid" chemical properties

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## Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

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An In-depth Technical Guide to **2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid**

## Introduction

**2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid** is an organofluorine compound featuring a benzodioxole core structure. The presence of the difluoromethylenedioxy group and the carboxylic acid moiety imparts unique electronic properties and chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. Its significance is highlighted by its role as a key intermediate in the synthesis of modern pharmaceuticals, most notably CFTR modulators. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant biological context for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid** is typically a white to pale-colored crystalline solid at room temperature. The difluoromethylenedioxy group acts as a bioisostere for other functionalities and can enhance metabolic stability and binding affinity in drug candidates.<sup>[1]</sup>

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	2,2-difluoro-1,3-benzodioxole-5-carboxylic acid	[2]
Synonyms	3,4-[Difluoromethylenedioxy]benzoic acid, 2,2-Difluorobenzodioxole-5-carboxylic acid	[2][3]
CAS Number	656-46-2	[2]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	202.11 g/mol	[2]
Appearance	White to pale brown or pale grey crystals or powder	[4]
Melting Point	151.5 - 157.5 °C	[4]
Solubility	Very slightly soluble in water (predicted for a related derivative)	[5]

## Spectral Data

While specific spectra for this compound are not widely published, characteristic spectral data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies
$^1\text{H}$ NMR	Signals expected in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic downfield signal for the carboxylic acid proton ( $>10$ ppm).
$^{13}\text{C}$ NMR	Signals for aromatic carbons, the carboxyl carbon (approx. 165-185 ppm), and the unique triplet for the $\text{CF}_2$ carbon.
IR Spectroscopy	Characteristic $\text{C}=\text{O}$ stretch for the carboxylic acid (approx. $1680\text{-}1710\text{ cm}^{-1}$ ), a broad $\text{O-H}$ stretch (approx. $2500\text{-}3300\text{ cm}^{-1}$ ), and $\text{C-F}$ stretching bands.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) at $m/z$ 202, with common fragments corresponding to the loss of $-\text{OH}$ ( $m/z$ 185) and $-\text{COOH}$ ( $m/z$ 157). <sup>[2]</sup>

## Safety and Handling

**2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid** is classified as an irritant.<sup>[6]</sup> Standard laboratory safety protocols should be strictly followed.

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[2][7]</sup>
- Precautionary Measures:
  - Use only in a well-ventilated area.<sup>[8]</sup>
  - Avoid breathing dust, fume, gas, mist, vapors, or spray.<sup>[8]</sup>
  - Wear protective gloves, protective clothing, eye protection, and face protection.<sup>[8][9]</sup>
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<sup>[8][9]</sup>
  - IF ON SKIN: Wash with plenty of water.<sup>[8]</sup>

- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[\[6\]](#)

## Experimental Protocols

### Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

A common synthetic route involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization to introduce the carboxylic acid group. One plausible method is the hydrolysis of the corresponding nitrile derivative.[\[10\]](#)

**Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole** The core structure can be prepared from 2,2-dichloro-1,3-benzodioxole via a halogen exchange reaction.[\[11\]](#)

- Reactants: 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF).
- Procedure:
  - Charge a three-necked round-bottom flask equipped with a stirrer and condenser with anhydrous potassium fluoride and 2,2-dichloro-1,3-benzodioxole.[\[11\]](#)
  - Heat the mixture to approximately 140 °C with stirring.[\[11\]](#)
  - Monitor the reaction progress by gas chromatography until the starting material is fully consumed (approx. 8 hours).[\[11\]](#)
  - Cool the reaction mixture and add water to dissolve the inorganic salts.
  - The organic phase, primarily 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[\[11\]](#)

**Step 2: Functionalization and Hydrolysis** The carboxylic acid can be introduced via a nitrile intermediate.

- Reactants: 2,2-Difluoro-1,3-benzodioxole, a suitable cyanating agent, followed by a strong acid or base for hydrolysis.
- Procedure:

- Introduce a cyano group onto the 5-position of the benzodioxole ring using standard aromatic cyanation methods.
- Hydrolyze the resulting 2,2-difluoro-1,3-benzodioxole-5-carbonitrile to the carboxylic acid. This is typically achieved by refluxing with a strong acid (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or a strong base (e.g., NaOH) in an aqueous or alcoholic solution.[\[10\]](#)
- After hydrolysis, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid product.
- Collect the solid product by filtration, wash with cold water, and dry.

## Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

- Dissolve the crude **2,2-difluoro-1,3-benzodioxole-5-carboxylic acid** in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
- Hot-filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

## Analytical Protocol: Acid-Base Titration

The purity of the final product can be determined by aqueous acid-base titration.[\[4\]](#)

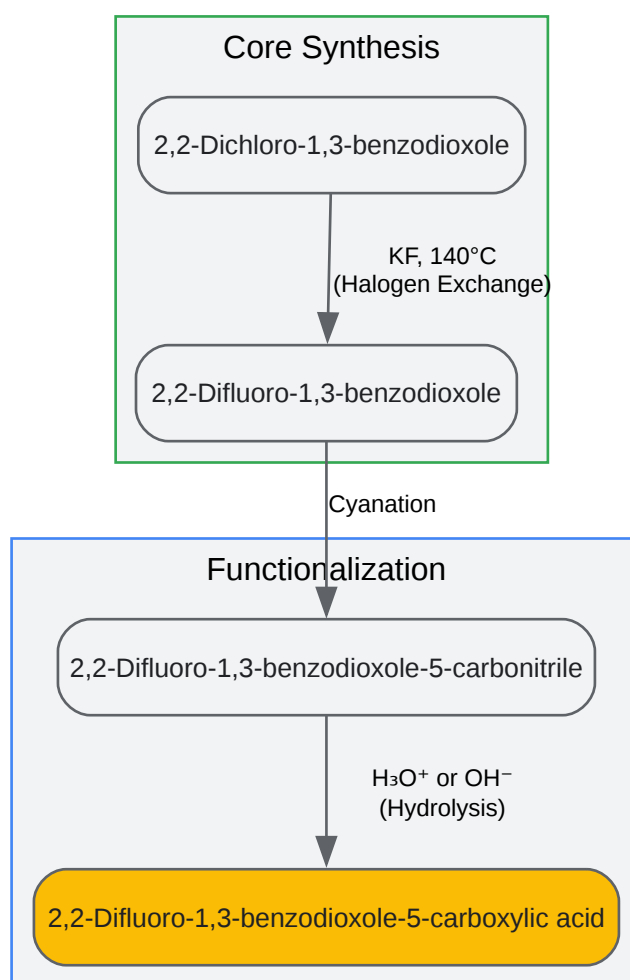
- Accurately weigh a sample of the dried product and dissolve it in a suitable solvent (e.g., ethanol/water).
- Add a few drops of a suitable indicator (e.g., phenolphthalein).

- Titrate the solution with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached (indicated by a persistent color change).
- Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

## Visualizations

### Logical Relationship: Synthetic Pathway

Synthetic Pathway for 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

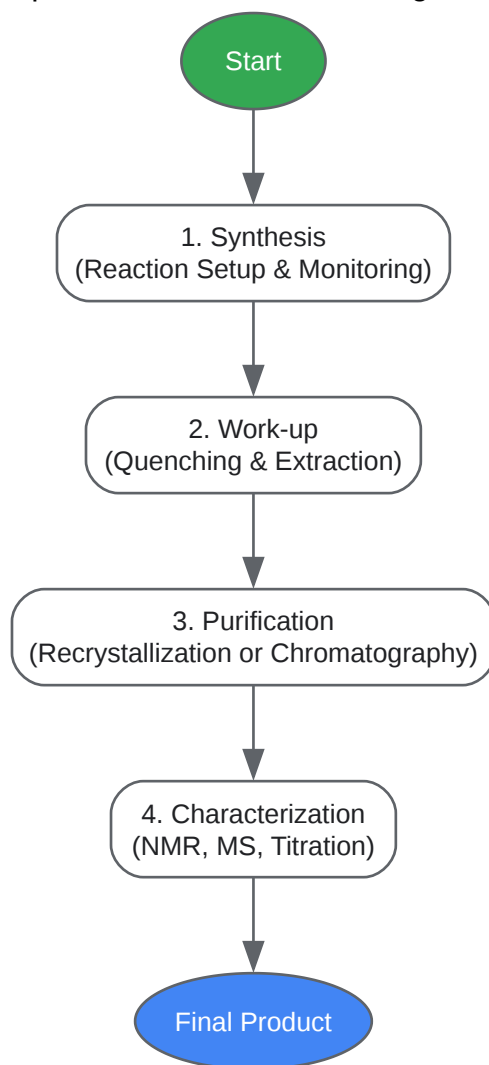


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Caption: Plausible synthetic route to the target compound.

## Experimental Workflow

### General Experimental Workflow for Organic Synthesis



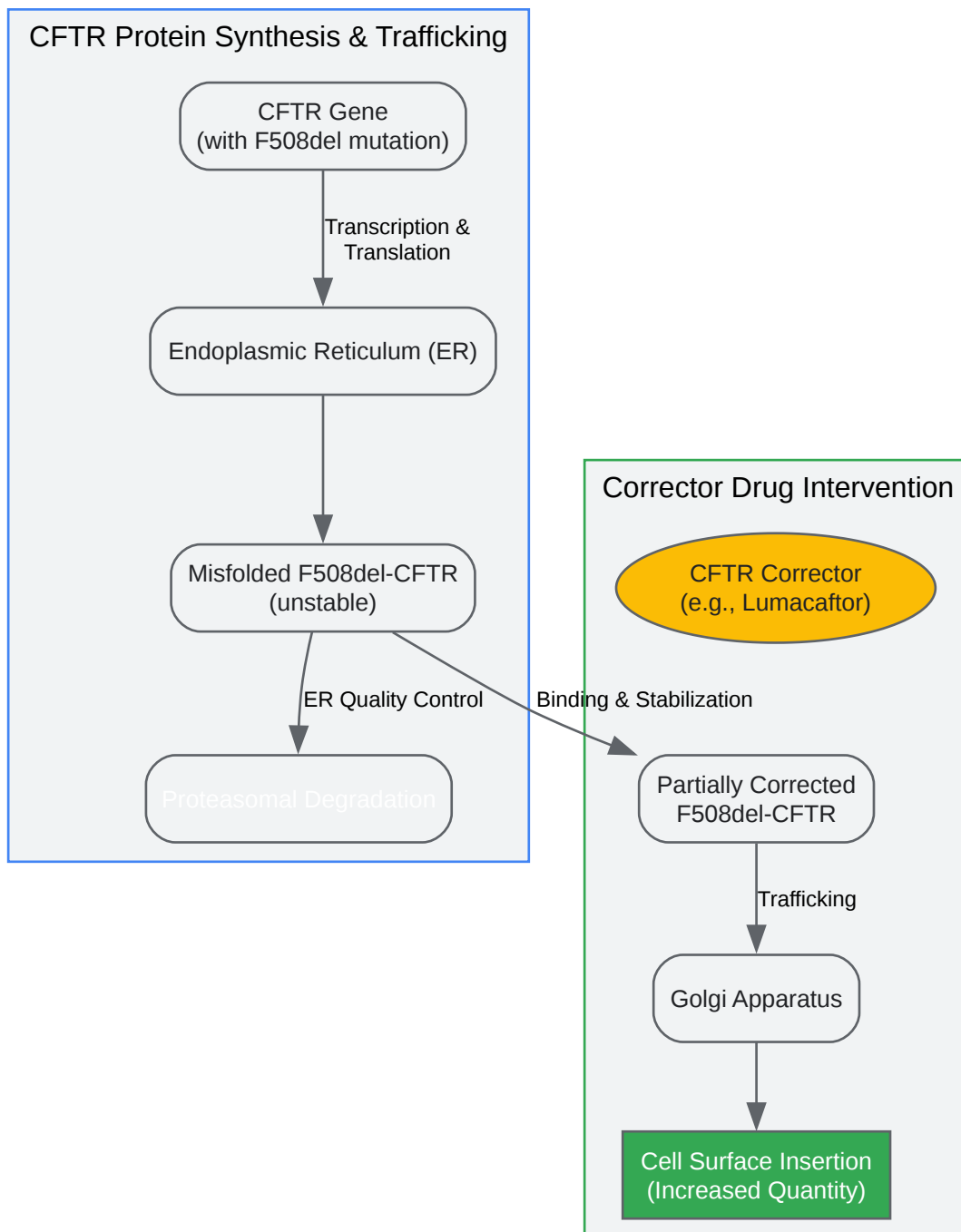
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Caption: A typical workflow for synthesis and purification.[2][4][12]

## Application Context: CFTR Modulator Signaling

**2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid** is a precursor to a key fragment in Lumacaftor (VX-809), a "corrector" drug for treating cystic fibrosis.[1][8] This diagram illustrates the mechanism of CFTR correctors.

Mechanism of CFTR Corrector Action (e.g., Lumacaftor)



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Caption: Role of CFTR correctors in rescuing mutated protein.[6][8][13]



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## References

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. youtube.com [youtube.com]
- 3. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C<sub>8</sub>H<sub>4</sub>F<sub>2</sub>O<sub>4</sub> | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 7. 2,2-Difluoro-1,3-benzodioxole | C<sub>7</sub>H<sub>4</sub>F<sub>2</sub>O<sub>2</sub> | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lumacaftor | C<sub>24</sub>H<sub>18</sub>F<sub>2</sub>N<sub>2</sub>O<sub>5</sub> | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 12. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 13. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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